molecular formula C10H14ClFN2O B1447415 5-Fluoro-2-morpholinoaniline hydrochloride CAS No. 1864053-46-2

5-Fluoro-2-morpholinoaniline hydrochloride

Cat. No.: B1447415
CAS No.: 1864053-46-2
M. Wt: 232.68 g/mol
InChI Key: DLGQFPNHWFTUSA-UHFFFAOYSA-N
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Description

5-Fluoro-2-morpholinoaniline hydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a fluorine atom, a morpholine ring, and an aniline moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-morpholinoaniline hydrochloride typically involves the reaction of 5-fluoro-2-nitroaniline with morpholine under specific conditionsThe reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-morpholinoaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated and morpholino-substituted aniline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

5-Fluoro-2-morpholinoaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-morpholinoaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may interfere with nucleic acid synthesis or protein function, resulting in cytotoxicity and cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-morpholinoaniline: This compound is similar in structure but differs in the position of the fluorine atom.

    5-Fluoro-2-nitroaniline: This precursor compound lacks the morpholine ring but shares the fluorine and aniline moieties.

Uniqueness

5-Fluoro-2-morpholinoaniline hydrochloride is unique due to its specific combination of a fluorine atom, morpholine ring, and aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-fluoro-2-morpholin-4-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGQFPNHWFTUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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